molecular formula C11H14N2O3S B3895720 1H-Benzimidazole-6-sulfonic acid, 2-butyl-

1H-Benzimidazole-6-sulfonic acid, 2-butyl-

Cat. No.: B3895720
M. Wt: 254.31 g/mol
InChI Key: ZJXSRGZTURCSPY-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-sulfonic acid, 2-butyl- is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- consists of a benzimidazole core with a sulfonic acid group at the 6th position and a butyl group at the 2nd position.

Chemical Reactions Analysis

1H-Benzimidazole-6-sulfonic acid, 2-butyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological or pharmacological context .

Comparison with Similar Compounds

1H-Benzimidazole-6-sulfonic acid, 2-butyl- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-Benzimidazole-6-sulfonic acid, 2-butyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-butyl-3H-benzimidazole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-2-3-4-11-12-9-6-5-8(17(14,15)16)7-10(9)13-11/h5-7H,2-4H2,1H3,(H,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXSRGZTURCSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333047
Record name 2-butyl-3H-benzimidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

220520-50-3
Record name 2-butyl-3H-benzimidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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